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N-Methyl Mepivacaine-d6

Cat. No.: B1160293
M. Wt: 394.32
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Mepivacaine-d6 is a deuterated stable isotope-labeled analog of Mepivacaine, a local anesthetic of the amide type. The molecular formula is C₁₆H₁₉D₆IN₂O . This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), where it helps to ensure accuracy and precision by correcting for variability in sample preparation and analysis. The parent compound, Mepivacaine, functions by stabilizing the neuronal membrane through sodium channel blockade, which inhibits the initiation and conduction of nerve impulses . In research, deuterated analogs like this compound are critical for studying the pharmacokinetics and metabolic fate of Mepivacaine. The metabolism of Mepivacaine in humans primarily involves hepatic pathways, with key detoxification reactions including hydroxylation and N-demethylation . The use of this labeled internal standard allows researchers to reliably identify and quantify the parent drug and its metabolites, such as the N-demethylated product (2', 6' - pipecoloxylidide) and various hydroxylated species, in complex biological matrices like plasma and urine . This is essential for advanced research in drug metabolism, disposition, and the development of robust analytical assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₁₉D₆IN₂O B1160293 N-Methyl Mepivacaine-d6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C₁₆H₁₉D₆IN₂O

Molecular Weight

394.32

Synonyms

2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide

Origin of Product

United States

Synthetic Methodologies for N Methyl Mepivacaine D6

General Strategies for Deuterium (B1214612) Incorporation into N-Alkylamine and Aromatic Systems

The introduction of deuterium into N-alkylamine and aromatic systems is a fundamental aspect of synthesizing labeled compounds like N-Methyl Mepivacaine-d6. General strategies often involve hydrogen isotope exchange (HIE) reactions, where hydrogen atoms are replaced by deuterium. researchgate.net These reactions can be catalyzed by various metals, such as ruthenium, iridium, or palladium, and often utilize deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. researchgate.netacs.org

For N-alkylamines, deuteration can be achieved at positions alpha and beta to the nitrogen atom using ruthenium complex catalysts in the presence of deuterium oxide. researchgate.net Aromatic systems, such as the 2,6-dimethylphenyl moiety in Mepivacaine (B158355), can undergo deuteration through electrophilic aromatic substitution using deuterated acids or via metal-catalyzed HIE reactions. The choice of catalyst and reaction conditions is crucial to control the regioselectivity of deuterium incorporation.

Another common strategy involves the use of deuterated building blocks in the synthesis. For instance, a deuterated aromatic amine could be used as a precursor in the synthesis of a deuterated final product. This approach ensures that the deuterium atoms are located at specific, predetermined positions within the molecule.

Regioselective Deuteration Approaches for N-Methyl Moieties

The regioselective deuteration of N-methyl groups is a critical step in the synthesis of this compound, where the methyl group attached to the piperidine (B6355638) nitrogen is targeted for trideuteration (CD₃). One of the most effective methods for this transformation is the Eschweiler-Clarke reaction. nih.govwikipedia.orgnrochemistry.comjk-sci.comname-reaction.com This reaction utilizes deuterated formaldehyde (B43269) (CD₂O) and deuterated formic acid (DCOOD) to introduce a trideuteromethyl group onto a primary or secondary amine. nih.gov The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by the deuterated formic acid. wikipedia.orgnrochemistry.comjk-sci.comname-reaction.com

An alternative approach involves the use of deuterated alkylating agents, such as trideuteromethyl iodide (CD₃I), to introduce the N-CD₃ group. This method requires a precursor with a secondary amine on the piperidine ring. Other strategies include reductive amination with deuterated reagents. For instance, a secondary amine can be reacted with a deuterated carbonyl compound in the presence of a reducing agent like sodium cyanoborodeuteride (NaBD₃CN) to form the N-deuterated alkyl group.

The choice of method depends on the availability of deuterated reagents, the compatibility of the substrate with the reaction conditions, and the desired level of isotopic enrichment. The Eschweiler-Clarke reaction is often favored due to its high efficiency and the commercial availability of the necessary deuterated reagents. nih.govwikipedia.orgnrochemistry.comjk-sci.comname-reaction.com

Multi-Step Synthesis Pathways of Deuterated Piperidine-2-carboxamides

The synthesis of this compound, a deuterated piperidine-2-carboxamide (B12353), is a multi-step process that begins with the preparation of a deuterated piperidine precursor. A plausible synthetic route is outlined below:

Step 1: Synthesis of Deuterated Pipecolic Acid

The synthesis can commence with pyridine-2-carboxylic acid. The pyridine (B92270) ring can be deuterated via catalytic hydrogen isotope exchange using a suitable catalyst (e.g., a ruthenium complex) and a deuterium source like D₂O. researchgate.net This step aims to introduce three deuterium atoms onto the pyridine ring. Subsequently, the deuterated pyridine ring is reduced to a piperidine ring. This can be achieved through catalytic hydrogenation using a catalyst such as rhodium on carbon (Rh/C) or by using a reducing agent like sodium borohydride (B1222165) in the presence of a catalyst. This process yields deuterated pipecolic acid.

Step 2: Amide Coupling

The deuterated pipecolic acid is then coupled with 2,6-dimethylaniline (B139824) to form the corresponding amide. This reaction is typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction forms N-(2,6-dimethylphenyl)piperidine-d3-2-carboxamide.

Step 3: N-Trideuteromethylation

The final step involves the introduction of the trideuteromethyl group onto the piperidine nitrogen. As previously discussed, the Eschweiler-Clarke reaction is a highly effective method for this transformation. nih.govwikipedia.orgnrochemistry.comjk-sci.comname-reaction.com The N-(2,6-dimethylphenyl)piperidine-d3-2-carboxamide is treated with deuterated formaldehyde and deuterated formic acid to yield the final product, this compound. nih.gov

StepReactionKey ReagentsExpected Outcome
1Deuteration and Reduction of Pyridine-2-carboxylic acidRu catalyst, D₂O; Rh/C, H₂Deuterated Pipecolic Acid
2Amide Coupling2,6-dimethylaniline, EDC, HOBtN-(2,6-dimethylphenyl)piperidine-d3-2-carboxamide
3N-TrideuteromethylationCD₂O, DCOODThis compound

Catalytic Hydrogen Isotope Exchange Reactions for Deuterium Incorporation

Catalytic Hydrogen Isotope Exchange (HIE) is a powerful and versatile technique for incorporating deuterium into organic molecules. researchgate.net This method is particularly useful for labeling compounds in the later stages of a synthetic sequence. HIE reactions are typically catalyzed by transition metals such as iridium, rhodium, ruthenium, and palladium. researchgate.net The choice of catalyst is critical as it influences the efficiency and regioselectivity of the deuterium exchange.

The deuterium source for these reactions is often deuterium gas (D₂) or heavy water (D₂O). acs.org The reaction conditions, including temperature, pressure, and solvent, can be optimized to achieve the desired level of deuteration. For the synthesis of this compound, catalytic HIE could be employed to deuterate the piperidine ring of a suitable precursor. For example, treating a piperidine-2-carboxamide derivative with a ruthenium catalyst in D₂O can lead to the exchange of hydrogen atoms on the piperidine ring for deuterium. researchgate.net

Purification and Isolation Techniques for Chemically Pure Deuterated Analogues

The purification and isolation of the final deuterated product are crucial to ensure its chemical and isotopic purity. rsc.orgrsc.org High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of pharmaceutical compounds and their deuterated analogues. researchgate.net Reversed-phase HPLC, using a C18 column, is often effective for separating the desired product from starting materials, reagents, and byproducts. The choice of mobile phase and gradient conditions can be optimized to achieve high resolution.

Gas chromatography (GC) can also be employed for the separation of deuterated compounds, particularly for volatile or semi-volatile substances. nih.gov The choice of stationary phase is important, as it can influence the separation of isotopologues. nih.gov

Following chromatographic purification, the identity and purity of this compound are confirmed using various analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight of the compound and to confirm the incorporation of the desired number of deuterium atoms. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for determining the exact location of the deuterium atoms within the molecule and for assessing the isotopic enrichment. rsc.orgrsc.orgnih.gov

TechniquePurposeKey Information Obtained
HPLCPurificationSeparation of the target compound from impurities.
GCPurificationSeparation of volatile isotopologues.
Mass SpectrometryCharacterizationMolecular weight confirmation and determination of the number of incorporated deuterium atoms.
NMR SpectroscopyCharacterizationDetermination of the location of deuterium atoms and isotopic purity.

Advanced Spectroscopic and Structural Characterization of N Methyl Mepivacaine D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of molecular structure and the determination of isotopic labeling. Through various NMR experiments, a detailed picture of the N-Methyl Mepivacaine-d6 molecule can be assembled.

Deuterium (B1214612) (2H) NMR Spectroscopy for Quantification of Deuterium Content and Positional Analysis

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei, providing definitive evidence of deuteration and its specific location within the molecule. sigmaaldrich.com For this compound, the ²H NMR spectrum is expected to show a single, prominent signal corresponding to the six deuterium atoms of the two -CD₃ groups on the aromatic ring.

The chemical shift in ²H NMR is nearly identical to that in ¹H NMR for the same position, allowing for straightforward positional assignment. sigmaaldrich.com The integration of this signal, relative to a known standard, can be used to quantify the level of deuterium incorporation, confirming the isotopic enrichment of the compound. nih.gov This technique is particularly valuable for highly enriched compounds where residual proton signals are too weak for accurate quantification by ¹H NMR. sigmaaldrich.com

Table 1: Predicted ²H NMR Data for this compound

Functional GroupExpected Chemical Shift (δ, ppm)MultiplicityNotes
Ar-CD₃~2.2SingletConfirms deuteration at the aryl methyl positions.

Proton (1H) NMR Spectral Interpretation and Analysis of Residual Protonation

Proton (¹H) NMR spectroscopy provides a detailed map of the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the most significant feature, when compared to its non-deuterated counterpart, is the absence of the singlet that typically appears around 2.2 ppm, which corresponds to the six protons of the two aryl-methyl groups.

The remaining signals confirm the integrity of the rest of the molecular structure, including the piperidine (B6355638) ring and the N-methyl group. By integrating the signals of the known protons (e.g., the N-methyl group at ~2.3 ppm) and comparing this to the noise level in the region where the aryl-methyl proton signal is expected, an assessment of residual protonation (isotopic purity) can be made. The presence of a very small peak at ~2.2 ppm would indicate incomplete deuteration.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Piperidine-H (various)1.3 - 3.2Multiplets9H
N-CH₃~2.3Singlet3H
Aromatic-H7.0 - 7.2Multiplets3H
Amide-NH~9.5Broad Singlet1H
Ar-CH₃Absent (deuterated)--

Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Characterization

The carbons of the -CD₃ groups will exhibit coupling to the deuterium atoms. Since deuterium has a spin quantum number of 1, a carbon attached to three deuterium atoms (-CD₃) will appear as a multiplet (a septet with a 1:3:6:7:6:3:1 intensity pattern) due to ¹³C-²H coupling. Furthermore, this signal will have a significantly lower intensity compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. This confirms the site of deuteration and the integrity of the carbon skeleton.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Ar-CD₃~18Septet (due to C-D coupling)
Piperidine-C (various)22 - 65Singlets
N-CH₃~43Singlet
Aromatic-C128 - 136Singlets
C=O (Amide)~174Singlet

Solvent Deuterium Isotope Effects on NMR Chemical Shifts and Line Shapes

The choice of deuterated solvent for NMR analysis can subtly influence the chemical shifts and the shape of the resonance signals. tandfonline.com These perturbations, known as solvent deuterium isotope effects, arise from differences in solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, when compared to non-deuterated solvent analogues. fu-berlin.depitt.edu

For this compound, changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can cause small but measurable shifts in the ¹H and ¹³C spectra. pitt.edu For instance, the chemical shift of the amide proton is particularly sensitive to the hydrogen-bonding capability of the solvent. While often a minor consideration, these solvent effects can be leveraged to resolve overlapping signals or to probe specific intermolecular interactions. nih.gov The inherent deuteration of the analyte itself can also lead to minor secondary isotope shifts on neighboring nuclei compared to the unlabeled compound. researchgate.net

Mass Spectrometry (MS) Analysis for Molecular Fingerprinting and Fragmentation Pathways

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

For this compound, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 6 Da higher than that of its unlabeled counterpart, directly confirming the incorporation of six deuterium atoms. The fragmentation pattern provides a molecular fingerprint. In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the molecule is fragmented, and characteristic product ions are monitored. The primary fragmentation of Mepivacaine (B158355) involves the cleavage of the piperidine ring. tandfonline.comnih.gov The resulting fragment ions that retain the deuterated dimethylphenyl group will also show a +6 Da mass shift, further confirming the location of the isotopic labels.

Table 4: Predicted Key Mass Fragments for this compound

Fragment DescriptionPredicted m/z for MepivacainePredicted m/z for Mepivacaine-d6Mass Shift (Da)
[M+H]⁺ (Protonated Molecule)247.2253.2+6
Piperidinium fragment98.198.10
Dimethylaniline fragment122.1128.1+6

Data derived from fragmentation patterns of unlabeled Mepivacaine. tandfonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), allowing for the unambiguous determination of a compound's elemental formula. rsc.org This technique is critical for confirming the identity of this compound and assessing its isotopic purity.

The experimentally measured exact mass of the protonated molecule [M+H]⁺ can be compared to the theoretically calculated mass for C₁₅H₁₇D₆N₂O⁺, providing a high degree of confidence in the compound's identity. Furthermore, HRMS can resolve the isotopic distribution of the molecular ion peak. rsc.orgrsc.org By comparing the observed relative intensities of the ions corresponding to different numbers of deuterium atoms (e.g., d0 to d6) with the theoretical distribution, a precise quantification of the isotopic enrichment can be achieved. rsc.orgresearchgate.net

Table 5: HRMS Data for this compound

ParameterUnlabeled Mepivacaine (C₁₅H₂₂N₂O)This compound (C₁₅H₁₆D₆N₂O)
Formula of [M+H]⁺ C₁₅H₂₃N₂O⁺C₁₅H₁₇D₆N₂O⁺
Calculated Exact Mass of [M+H]⁺ 247.1805253.2183
Typical Mass Accuracy < 5 ppm< 5 ppm

Elucidation of Fragmentation Pathways and Deuterium Retention in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In the case of this compound, MS/MS studies are crucial for elucidating its fragmentation pathways and confirming the retention of the deuterium labels, which is vital for its use as an internal standard in quantitative analyses.

When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule of this compound, [M+H]⁺, undergoes characteristic fragmentation. The primary fragmentation pathways are dictated by the presence of the amide linkage and the piperidine ring. A plausible fragmentation pathway, based on the known fragmentation of similar local anesthetics like bupivacaine (B1668057) and ropivacaine, involves the cleavage of the amide bond and fragmentation of the piperidine ring. frontiersin.org

One of the most prominent fragmentation pathways for N-alkylated local anesthetics is the cleavage of the bond between the carbonyl carbon and the nitrogen of the aromatic ring. However, a more characteristic fragmentation for mepivacaine and its analogs involves the piperidine ring. The initial protonation is likely to occur on the nitrogen atom of the piperidine ring.

A key fragmentation route involves the neutral loss of the N-methyl-d3-piperidine ring or fragments thereof. A significant product ion is often formed by the cleavage of the C-C bond between the piperidine ring and the carbonyl group. For this compound, a primary fragmentation would be the formation of the 2,6-dimethylaniline (B139824) moiety attached to the carbonyl group.

Another important fragmentation pathway involves the opening of the piperidine ring. This can lead to the formation of various smaller fragment ions. The retention of the deuterium atoms on the N-methyl group is a critical aspect to verify. The loss of a neutral molecule containing the deuterated methyl group would result in a corresponding mass shift in the product ion spectrum compared to its non-deuterated counterpart.

For instance, the cleavage of the piperidine ring can lead to the formation of a stable iminium ion. The mass-to-charge ratio (m/z) of this ion will be higher by 3 units (due to the -CD3 group instead of -CH3) compared to the corresponding fragment from unlabeled N-Methyl Mepivacaine. The observation of this mass shift provides direct evidence for the retention of the deuterium labels during this fragmentation pathway.

The table below illustrates the expected major fragment ions of this compound in a tandem mass spectrum. The exact masses will depend on the specific instrument and experimental conditions.

Precursor Ion (m/z)Proposed Fragment IonFragment StructureExpected m/zComments
[M+H]⁺Iminium Ion[C7H8D6N]⁺118.15Retention of the deuterated N-methyl and piperidine ring fragment.
[M+H]⁺2,6-dimethylphenyl acylium ion[C9H9O]⁺133.06Cleavage of the amide bond.
[M+H]⁺Protonated 2,6-dimethylaniline[C8H12N]⁺122.10Cleavage of the amide bond with hydrogen rearrangement.

The study of these fragmentation pathways is essential for developing selective and sensitive quantitative methods, such as multiple reaction monitoring (MRM) assays, where specific precursor-to-product ion transitions are monitored. The stability of the deuterium labels under MS/MS conditions ensures the reliability of this compound as an internal standard.

Application of Isotope Dilution Mass Spectrometry (IDMS) as a Primary Ratio Measurement Method

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for the accurate quantification of compounds in various matrices. It is considered a primary ratio measurement method because it relies on the measurement of the ratio of the signal from the analyte to the signal from a stable isotope-labeled internal standard. nih.gov this compound is an ideal internal standard for the quantification of N-Methyl Mepivacaine or mepivacaine due to its chemical and physical similarities to the analyte, with the key difference being its mass.

The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the analyte of interest (N-Methyl Mepivacaine). The labeled standard and the analyte are assumed to behave identically during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the labeled standard.

In the mass spectrometer, the analyte and the internal standard are detected based on their distinct mass-to-charge ratios. The ratio of the peak areas or heights of the analyte and the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratio is independent of sample recovery and matrix effects, which are common sources of error in other quantitative methods. scispace.com

The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision. Since the deuterated standard co-elutes with the analyte in liquid chromatography-mass spectrometry (LC-MS) analysis, it experiences the same ionization suppression or enhancement effects in the ion source, leading to a more accurate correction. researchgate.net

A typical calibration curve for an IDMS assay is generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. The linearity of this curve over the desired concentration range is a key validation parameter.

The following table provides an illustrative example of a data set that could be obtained from an IDMS experiment for the quantification of N-Methyl Mepivacaine using this compound as the internal standard.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,500,1230.0102
576,1701,498,5670.0508
10153,8901,510,3450.1019
50759,8501,495,6780.5081
1001,520,1001,505,8901.0094

The precision and accuracy of the IDMS method are typically assessed by analyzing quality control samples at different concentration levels. The acceptance criteria for these parameters are usually stringent, reflecting the high-quality data expected from a primary ratio measurement method.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable insights into the molecular structure, conformation, and functional groups of a compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy for Vibrational Mode Identification and Isotopic Shifts

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various structural components, including the aromatic ring, the amide group, and the piperidine ring.

The deuteration of the N-methyl group in this compound leads to predictable shifts in the vibrational frequencies of the bonds involving the deuterium atoms. This isotopic shift is a direct consequence of the increased mass of deuterium compared to hydrogen. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. ethz.ch Therefore, the C-D stretching and bending vibrations will occur at lower wavenumbers compared to the corresponding C-H vibrations in the non-deuterated compound.

The table below summarizes the expected characteristic IR absorption bands for N-Methyl Mepivacaine and the predicted shifts for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for N-Methyl MepivacainePredicted Wavenumber (cm⁻¹) for this compoundComments
AmideN-H Stretch3200-3400No significant shiftThe N-H bond is not deuterated.
AmideC=O Stretch1640-1680No significant shiftThe carbonyl group is not directly affected by deuteration of the N-methyl group.
Aromatic RingC-H Stretch3000-3100No significant shiftThe aromatic C-H bonds are not deuterated.
Aromatic RingC=C Stretch1450-1600Minor shiftsSmall shifts may occur due to changes in the overall vibrational coupling in the molecule.
N-Methyl GroupC-H Stretch2850-29602100-2250Significant shift to lower wavenumbers due to the increased mass of deuterium.
N-Methyl GroupC-H Bend1350-1450950-1100Significant shift to lower wavenumbers.

The observation of these isotopic shifts in the IR spectrum provides a definitive confirmation of the successful deuteration of the N-methyl group in this compound. Furthermore, detailed analysis of the IR spectrum can provide information about the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the amide group.

Raman Spectroscopy for Complementary Vibrational Characterization

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. While IR spectroscopy is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrational modes may be active in one technique but not the other.

The Raman spectrum of this compound would also be expected to show characteristic bands for the aromatic ring, amide group, and piperidine ring. The aromatic ring vibrations, in particular, often give rise to strong and sharp signals in the Raman spectrum. mdpi.com

Similar to IR spectroscopy, the deuteration of the N-methyl group will cause shifts in the Raman bands associated with the vibrations of this group. The C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations.

The following table outlines some of the expected Raman bands for N-Methyl Mepivacaine and the anticipated shifts for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for N-Methyl MepivacainePredicted Wavenumber (cm⁻¹) for this compoundComments
Aromatic RingRing Breathing~1000Minor shiftsA characteristic and often strong band for substituted benzenes.
Aromatic RingC=C Stretch1580-1620Minor shiftsTypically a strong and sharp band.
AmideC=O Stretch1640-1680No significant shiftMay be weaker in Raman than in IR.
N-Methyl GroupC-H Stretch2850-29602100-2250Significant shift to lower wavenumbers.
N-Methyl GroupC-H Bend1350-1450950-1100Significant shift to lower wavenumbers.

By combining the information from both IR and Raman spectroscopy, a more complete picture of the vibrational properties of this compound can be obtained. This detailed characterization is essential for confirming the identity and isotopic purity of the compound, which are critical for its use in demanding applications such as isotope dilution mass spectrometry.

Isotopic Effects and Mechanistic Probes in Chemical and Biochemical Systems

Theoretical Framework of Kinetic Isotope Effects (KIE) and Solvent Isotope Effects (SIE)

The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org A primary KIE is observed when the isotopically substituted atom is directly involved in bond breaking or bond formation in the rate-determining step of the reaction. libretexts.org The difference in mass between hydrogen and deuterium (B1214612) is substantial (deuterium is twice as heavy), leading to large KIEs because the percentage mass change is very high. libretexts.orgclearsynth.com This mass difference results in a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.

Secondary KIEs occur when the isotopic substitution is at a site not directly involved in the bond-breaking or -forming step. libretexts.org These effects are generally smaller and can be used to probe changes in the transition state of a reaction.

Solvent Isotope Effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, such as heavy water (D₂O), instead of the corresponding protic solvent (H₂O). mdpi.comchem-station.com SIEs can provide information about the involvement of solvent molecules in a reaction mechanism, particularly in proton transfer steps. mdpi.comchem-station.com A reaction that is slower in a heavy solvent exhibits a "normal" isotope effect, while a reaction that is faster is said to have an "inverse" isotope effect. chem-station.com These effects are valuable for analyzing reaction mechanisms, as it is often simpler to use a deuterated solvent than to synthesize a complex deuterated substrate. chem-station.com

Isotope Effect Type Description Typical Observation
Primary Kinetic Isotope Effect (KIE) Isotopic substitution at a bond being broken or formed in the rate-limiting step. libretexts.orgReaction rate is significantly slower for the heavier isotope (e.g., kH/kD > 1).
Secondary Kinetic Isotope Effect (KIE) Isotopic substitution at a position adjacent to the reacting bond. libretexts.orgSmaller changes in reaction rate (either faster or slower).
Solvent Isotope Effect (SIE) The solvent is isotopically labeled (e.g., H₂O vs. D₂O). mdpi.comchem-station.comCan be normal (slower in D₂O) or inverse (faster in D₂O), indicating solvent involvement. mdpi.com

Application of Deuterium Labeling for Investigating Reaction Mechanisms in Vitro

Deuterium-labeled compounds, such as N-Methyl Mepivacaine-d6, are invaluable tools for elucidating reaction mechanisms and metabolic pathways in vitro. clearsynth.com By strategically placing deuterium atoms on a molecule, researchers can trace the fate of specific atoms or functional groups during a chemical transformation. This technique is widely used in drug discovery and development to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comhwb.gov.in

The combination of stable isotope labeling with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the rapid acquisition and interpretation of data. hwb.gov.in For instance, in metabolism studies, the presence of the deuterium label in metabolites allows for their unambiguous identification and quantification in complex biological matrices. musechem.com This provides clear insights into how a drug is processed by the body, helping to identify which metabolic pathways are most important. clearsynth.com

In the case of this compound, the six deuterium atoms on the N-methyl group serve as a stable isotopic label. This allows researchers to track the metabolic fate of this specific methyl group. If N-demethylation is a metabolic pathway for this compound, the resulting deuterated formaldehyde (B43269) or other one-carbon fragments can be traced, confirming the mechanism of this biotransformation.

Studies on the Influence of Deuterium Substitution on Enzymatic Transformations

Replacing hydrogen with deuterium can significantly alter the rate of enzyme-catalyzed reactions, a phenomenon known as the "deuterium switch." nih.gov This effect is a direct consequence of the kinetic isotope effect, where the greater strength of the C-D bond compared to the C-H bond increases the activation energy for reactions involving the cleavage of this bond. As a result, metabolic processes that involve breaking a C-H bond in the rate-determining step are often slowed down when that hydrogen is replaced with deuterium. musechem.comnih.gov

This principle is particularly relevant for metabolic transformations mediated by enzymes such as the cytochrome P450 family, which are often responsible for drug metabolism. nih.gov The strategic placement of deuterium at sites of metabolic attack can enhance a drug's metabolic stability, leading to an increased half-life. musechem.comingenza.com

For this compound, the deuteration of the N-methyl group is expected to slow the rate of N-demethylation, a common metabolic pathway for many N-methylated compounds. This is because the enzymatic cleavage of the C-D bond by cytochrome P450 enzymes would be slower than the cleavage of a C-H bond. While aryl hydroxylation is generally not affected by deuterium substitution, other transformations like N-dealkylation are sensitive to it. nih.gov The use of biocatalysis and biotransformation can offer a selective and cost-effective method for achieving specific deuteration in complex molecules. ingenza.com

Metabolic Reaction Typical Effect of Deuteration at Reaction Site
Aromatic Hydroxylation Little to no effect as C-H bond cleavage is not the rate-determining step. nih.gov
N-Dealkylation Significant slowing of the reaction rate due to the primary kinetic isotope effect. nih.gov
O-Dealkylation Significant slowing of the reaction rate.
Aliphatic Hydroxylation Significant slowing of the reaction rate.

Deuterium as a Probe for Non-Covalent Interactions and Conformational Dynamics

Beyond its impact on covalent bond cleavage, deuterium can also serve as a subtle probe for studying non-covalent interactions and the conformational dynamics of molecules. nih.govresearchgate.net Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and ionic interactions, are critical for molecular recognition, including the binding of a drug to its biological target. nih.govwikipedia.org

Although deuterium isotope effects on non-covalent interactions are generally considered to be small, they can be observed and provide valuable information. nih.govresearchgate.net The physical basis for these effects may relate to slight differences in the polarity and size of deuterated versus non-deuterated isomers. nih.gov For example, some studies have investigated whether C-D···π interactions are stronger or weaker than C-H···π interactions, though results can vary and the effect is often minimal. researchgate.net

A powerful technique that utilizes deuterium is hydrogen-deuterium exchange (HDX) coupled with mass spectrometry. youtube.com In HDX, a protein is placed in a solution of heavy water (D₂O), and the rate at which backbone amide hydrogens exchange with deuterium is measured. youtube.comacs.org This exchange rate is dependent on the protein's local structure and solvent accessibility. Regions of the protein that are highly flexible or solvent-exposed will exchange hydrogens for deuterium more quickly than regions that are folded or involved in hydrogen bonding. acs.org By comparing the deuterium uptake of a protein in the presence and absence of a ligand, such as this compound, researchers can identify changes in the protein's conformation and dynamics upon binding. youtube.com This provides insights into the binding site and the mechanism of interaction.

Metrological Aspects and Role As a Certified Reference Material Crm

Development and Characterization of Deuterated Chemical Reference Standards

The development of a deuterated chemical reference standard like N-Methyl Mepivacaine-d6 is a multi-step process that begins with a custom synthesis to introduce stable heavy isotopes into the molecular structure. Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. insightsonindia.com In mass spectrometry-based analysis, the mass difference between the deuterated standard and the native analyte allows for their distinct detection and quantification, even if they co-elute chromatographically. researchgate.net This isotopic labeling is invaluable for correcting variations in sample preparation and instrument response. nih.govclearsynth.com

Following synthesis, a comprehensive characterization is performed to confirm the identity and structure of the compound. A suite of analytical techniques is employed for this purpose, each providing orthogonal information to build a complete profile of the material.

| High-Performance Liquid Chromatography (HPLC) | Assesses the chromatographic purity of the compound and separates it from any non-isotopically labeled impurities. nih.gov | A primary peak corresponding to this compound is observed, allowing for the quantification of any other UV-active impurities. |

The synthesis and characterization process ensures that the resulting deuterated material is structurally correct and suitable for its intended use as a reference standard. nih.gov

Purity Determination and Isotopic Enrichment Verification of this compound

For a deuterated compound to function as a reliable CRM, its chemical and isotopic purity must be rigorously determined. The certified value of the reference material is directly linked to these parameters. cerilliant.comcerilliant.com

Chemical Purity: The chemical purity is the mass fraction of the target compound in the material. It is typically determined using a mass balance approach, which accounts for all possible impurities.

Purity Factor (PF) = (100% - Chromatographic Purity Impurities) x (1 - Water Content) x (1 - Residual Solvent Content) x (1 - Inorganic Content)

Multiple, independent analytical methods are used to quantify impurities, ensuring the accuracy of the final purity value. cerilliant.com

Table 2: Methods for Purity Assessment

Method Purpose
Chromatography (HPLC, GC) Quantifies organic impurities that are structurally related or unrelated to the main compound. nih.gov
Karl Fischer Titration Determines the water content.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature to determine residual solvents and water.
Headspace Gas Chromatography (HS-GC) Quantifies residual volatile solvents from the synthesis process.

| Residue on Ignition | Determines the amount of inorganic impurities. researchgate.net |

Isotopic Enrichment Verification: This critical step confirms the percentage of molecules that contain the specified number of deuterium atoms and the absence of unlabeled material. Mass spectrometry is the primary tool for this verification. The analysis of the molecular ion cluster allows for the calculation of the isotopic distribution and ensures that the contribution from the unlabeled analyte (M+0) is negligible. High isotopic purity is essential to prevent interference with the measurement of the native analyte in a sample.

Stability Assessment and Storage Conditions for Long-Term Reference Material Integrity

The stability of a CRM is its ability to resist changes in its certified property values over time. To ensure the long-term integrity of this compound, comprehensive stability studies are conducted under various environmental conditions. researchgate.net These studies are essential for establishing appropriate storage conditions and defining the shelf life of the reference material.

Stability assessments typically involve:

Long-Term Stability Studies: The material is stored at the recommended temperature (e.g., -20°C or 4°C) and tested at regular intervals over an extended period.

Accelerated Stability Studies: The material is subjected to elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation. These studies help predict long-term stability and assess the material's robustness during short-term excursions from ideal storage, such as during shipping. cerilliant.com

The stability is monitored using a stability-indicating method, typically a chromatographic technique like HPLC, which can separate and quantify the parent compound from any potential degradation products.

Table 3: Stability Study Parameters

Parameter Description Recommended Condition for this compound
Storage Temperature The optimal temperature to maintain the compound's integrity. Typically specified by the manufacturer, often refrigerated (2-8°C) or frozen (≤ -10°C) for long-term storage. fda.gov
Light Exposure Assessment of sensitivity to light. Stored in amber vials or protected from light to prevent photodegradation.
Humidity Assessment of sensitivity to moisture. Stored in a well-sealed container in a dry environment.

| Shelf-Life | The period during which the certified value remains valid. | Determined based on long-term stability data. |

Adherence to the manufacturer-specified storage conditions is crucial for the user to maintain the integrity and validity of the CRM.

Accreditation and Certification Requirements for Reference Materials (e.g., ISO 17034, ISO/IEC 17025)

The credibility and quality of CRMs like this compound are underpinned by international standards that govern their production and certification. Accreditation to these standards provides objective proof that a reference material producer operates a robust quality management system and is technically competent. ukas.com

ISO 17034: General requirements for the competence of reference material producers. This is the primary standard for manufacturers of reference materials. ansi.org It outlines the requirements for all aspects of CRM production, including planning, control, production, assignment of property values, and distribution. ansi.org Accreditation to ISO 17034 ensures that the producer has demonstrated competence in producing RMs of appropriate and consistent quality. nata.com.auexcedr.com It provides confidence to users that international guidelines are followed for characterization, stability, homogeneity, and the assignment of certified values and their uncertainties. ukas.com

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories. This standard applies to the laboratories that perform the testing and measurements to characterize the reference material. ansi.org Accreditation to ISO/IEC 17025 demonstrates that a laboratory operates competently and can generate valid and reliable results. ukas.comeurofinsus.com For a CRM producer, having an in-house testing laboratory accredited to ISO/IEC 17025, or using an accredited contract laboratory, is essential for ensuring the quality of all analytical data used in the certification process. isotope.com

| ISO/IEC 17025 | Competence of the Testing/Calibration Laboratory. ansi.orgwikipedia.org | Management system, technical competence of staff, equipment calibration, method validation, measurement uncertainty, and reporting of results. safetyculture.com | Ensures the validity and accuracy of the analytical data generated during characterization, homogeneity, and stability testing. isotope.com |

Together, these accreditations form the quality framework that ensures this compound is a reliable CRM suitable for its intended analytical purpose.

Traceability and Metrological Comparability of Isotope Labeled Standards

Metrological traceability is the property of a measurement result whereby it can be related to a stated reference through an unbroken chain of comparisons, all having stated uncertainties. e-bookshelf.de For chemical measurements, this establishes a link to a common, stable reference, often the International System of Units (SI). eurachem.orgquimlab.com.br This traceability is what ensures that results are comparable across different laboratories, different methods, and over time. quimlab.com.br

For a CRM like this compound, traceability is established during the certification process. The certified concentration of a solution CRM, for instance, is traceable to the SI unit for mass (the kilogram) through a documented chain of weighings on calibrated balances.

Table 5: The Metrological Traceability Chain for a CRM Solution

Level Element Description
1. International Level SI Unit (kilogram) The fundamental definition of the unit of mass.
2. National Level National Mass Standard Maintained by a National Metrology Institute (NMI).
3. Calibration Laboratory Calibrated Weights Weights used to calibrate analytical balances, traceable to the national standard.
4. CRM Producer Calibrated Analytical Balance Used to accurately weigh the neat this compound material.
5. Certified Reference Material Certified Concentration The final property value of the CRM, with a stated uncertainty and a clear link back to the initial weighing.

| 6. End-User Laboratory | Analytical Measurement | Use of the CRM to calibrate an instrument or validate a method, transferring traceability to the laboratory's own results. |

The use of an accurately characterized, stable isotope-labeled internal standard like this compound is a cornerstone of achieving high-quality, comparable data in quantitative analysis. scispace.com It allows for the reliable correction of analytical variability, and its status as a CRM produced under an accredited quality system provides the necessary confidence in the metrological traceability of the final reported results. researchgate.net

Computational and Theoretical Chemistry of N Methyl Mepivacaine D6

Molecular Modeling and Conformational Analysis of Deuterated Structures

The three-dimensional structure and conformational flexibility of N-Methyl Mepivacaine-d6 are crucial determinants of its interaction with biological targets, such as voltage-gated sodium channels. Molecular modeling techniques provide valuable insights into the preferred conformations and the energetic barriers between them.

The piperidine (B6355638) ring adopts a chair conformation to minimize steric strain. In N-methylpiperidine, the methyl group can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced 1,3-diaxial interactions. The energy difference between the equatorial and axial conformers of N-methylpiperidine is approximately 3.16 kcal/mol. This preference for the equatorial position of the N-methyl group is expected to be a dominant feature in the conformational landscape of this compound.

The orientation of the 2,6-dimethylphenyl group relative to the piperidine ring is another key conformational variable. The rotation around the amide bond can be restricted due to partial double bond character. Solid-state studies of mepivacaine (B158355) hydrochloride have revealed specific crystalline forms with distinct molecular conformations, highlighting the molecule's structural flexibility. nih.gov

Table 1: Calculated Molecular Properties of Mepivacaine

PropertyValueSource
Molecular Weight246.35 g/mol PubChem
XLogP31.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

This data is for the non-deuterated parent compound, mepivacaine.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are powerful tools for predicting various molecular properties, including spectroscopic data such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These predictions can aid in the structural elucidation and characterization of novel compounds like this compound.

NMR Spectroscopy: The substitution of hydrogen with deuterium (B1214612) has a profound effect on NMR spectra. Deuterium has a nuclear spin of 1, in contrast to the spin of 1/2 for hydrogen, and a much smaller gyromagnetic ratio. This results in the disappearance of signals from the deuterated positions in the 1H NMR spectrum.

Furthermore, deuterium substitution induces small changes in the chemical shifts of nearby nuclei, an effect known as the deuterium isotope shift. These shifts are typically small but can be detected with modern high-resolution NMR spectrometers. The magnitude of the isotope shift is dependent on the distance from the deuterium atom and the molecular conformation. nih.gov For instance, two-bond and three-bond isotope shifts on carbon nuclei (2ΔC(D) and 3ΔC(D)) can be correlated with the torsional angles in the molecular backbone. nih.govscispace.com

Table 2: Typical Deuterium Isotope Shifts on 13C Chemical Shifts

Isotope Shift TypeTypical Magnitude (ppm)
One-bond (1ΔC(D))-0.2 to -1.5
Two-bond (2ΔC(D))-0.05 to -0.15
Three-bond (3ΔC(D))+0.05 to -0.05

These are general ranges and the specific values for this compound would require specific calculations.

IR Spectroscopy: The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The C-D stretching vibrations occur at significantly lower frequencies (around 2100-2250 cm-1) compared to C-H stretching vibrations (around 2850-3000 cm-1). Quantum chemical calculations, such as Density Functional Theory (DFT), can accurately predict these vibrational frequencies. The calculated IR spectrum of this compound would show characteristic C-D stretching and bending modes, which would be absent in the spectrum of the non-deuterated compound. This provides a clear spectroscopic signature for the deuterated molecule.

Theoretical Studies on the Impact of Deuterium Substitution on Molecular Properties

The primary impact of deuterium substitution on molecular properties stems from the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it more difficult to break. This has significant implications for the metabolic stability of drugs.

In the case of N-Methyl Mepivacaine, the N-methyl group is a potential site of metabolism via N-dealkylation, a process often catalyzed by cytochrome P450 enzymes. The initial step in this metabolic pathway can involve the cleavage of a C-H bond on the methyl group. By replacing these hydrogens with deuterium in this compound, the rate of this metabolic process is expected to be significantly reduced.

Theoretical studies can quantify the magnitude of the KIE by calculating the activation energies for the C-H and C-D bond cleavage reactions. These calculations can provide a theoretical basis for the expected improvement in the metabolic stability of the deuterated compound.

Beyond the KIE, deuterium substitution can also have more subtle effects on molecular properties. These include minor changes in:

Polarizability: The electronic distribution around a C-D bond is slightly different from that of a C-H bond, which can lead to minor changes in the molecule's polarizability and intermolecular interactions.

Lipophilicity: While generally considered to have a minimal effect, some studies have suggested that deuteration can slightly alter the lipophilicity of a molecule, which could influence its absorption, distribution, and membrane-crossing abilities.

Future Directions in Research on Deuterated Piperidine 2 Carboxamides

The strategic incorporation of deuterium (B1214612) into pharmacologically active molecules, such as those belonging to the piperidine-2-carboxamide (B12353) class, represents a significant and evolving area of scientific inquiry. N-Methyl Mepivacaine-d6, a deuterated isotopologue of a well-known local anesthetic, serves as a pertinent example of the potential held by such compounds. Future research is poised to build upon existing knowledge, branching into more sophisticated synthetic methodologies, expanding analytical applications, and deepening our understanding of metabolic and reaction mechanisms. These advancements are critical for the development of safer, more effective therapeutic agents and more robust analytical techniques.

Q & A

Basic: What synthetic methodologies are recommended for preparing isotopically labeled N-Methyl Mepivacaine-d6, and how is deuterium incorporation verified?

This compound is typically synthesized via reductive amination or nucleophilic substitution using deuterated methyl sources (e.g., CD3I or D3C-Li). Critical steps include ensuring regioselective deuteration at the methyl group attached to the piperidine nitrogen. Post-synthesis, deuterium incorporation is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, 2H^2\text{H}-NMR can confirm isotopic purity by detecting characteristic splitting patterns, while high-resolution MS quantifies isotopic abundance (≥98% for analytical standards) .

Basic: How should researchers design impurity profiling studies for this compound using chromatographic techniques?

Impurity profiling requires reverse-phase HPLC or UPLC with UV detection (e.g., 210–230 nm) to separate degradation products and synthetic byproducts. Key impurities include 2,6-dimethylaniline (EP Impurity A) and under-reduced intermediates (e.g., piperidine-2-carboxamide derivatives). Method validation should follow ICH Q2(R1) guidelines, assessing specificity, linearity (R² ≥0.999), and limits of detection (LOD ≤0.05%). Spiking studies with reference standards (e.g., EP Impurity B) are essential for peak identification .

Advanced: How can researchers resolve spectral overlaps in NMR characterization of this compound and its metabolites?

Spectral overlaps in 1H^1\text{H}-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) can be mitigated using 2D techniques like COSY and HSQC. For deuterated analogs, 1H^1\text{H}-13C^{13}\text{C}-HSQC helps distinguish coupling patterns between non-deuterated carbons and adjacent protons. Additionally, dynamic NMR (DNMR) experiments at variable temperatures can resolve conformational exchange broadening in the piperidine ring .

Advanced: What strategies are effective for analyzing pharmacokinetic data contradictions between in vitro and in vivo studies of this compound?

Discrepancies often arise from differences in protein binding or metabolic enzyme activity. To address this:

  • In vitro: Use hepatocyte or microsomal assays with deuterated internal standards (e.g., d6-mepivacaine) to quantify metabolic stability and CYP3A4/2B6 contributions.
  • In vivo: Apply population pharmacokinetic (PopPK) modeling to account for inter-subject variability in clearance rates. Non-compartmental analysis (NCA) paired with LC-MS/MS plasma profiling can reconcile bioavailability differences .

Basic: What are the critical parameters for validating a quantitative LC-MS/MS method for this compound in biological matrices?

  • Ionization: Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 282 → 98 for mepivacaine-d6).
  • Matrix Effects: Evaluate ion suppression/enhancement using post-column infusion.
  • Calibration: Use matrix-matched standards (plasma/serum) with a linear range of 1–500 ng/mL and QC samples (±15% accuracy).
  • Recovery: Liquid-liquid extraction (e.g., tert-butyl methyl ether) typically yields >85% recovery .

Advanced: How can researchers optimize experimental designs to study the stereochemical stability of this compound under physiological conditions?

  • Chiral Chromatography: Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to monitor racemization.
  • Kinetic Studies: Incubate the compound in phosphate buffer (pH 7.4) at 37°C and sample at intervals (0, 6, 12, 24 h). Rate constants (k) derived from enantiomer ratio shifts indicate stability.
  • Statistical Analysis: Apply Arrhenius plots to extrapolate shelf-life under storage conditions .

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

  • Deuterium Source Purity: Use ≥99.8% deuterated reagents and anhydrous conditions to minimize proton exchange.
  • Reaction Monitoring: Track intermediates via TLC (silica gel, ethyl acetate:hexane 1:1) or inline FTIR for amine bond formation.
  • Purification: Recrystallize from ether/hexane mixtures to achieve a melting point of 150–151°C (non-deuterated analog) .

Advanced: How should researchers address conflicting data on the metabolic pathways of this compound across species?

  • Cross-Species Assays: Compare hepatic metabolism in human, rat, and dog microsomes using isotopically labeled substrates.
  • Metabolite ID: Employ high-resolution MS/MS (Q-TOF) with mass defect filtering to detect hydroxylated and N-oxidized metabolites.
  • Enzyme Inhibition: Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to resolve pathway contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.